3-(Dimethylamino)propyl 2-(benzylamino)benzoate

Description

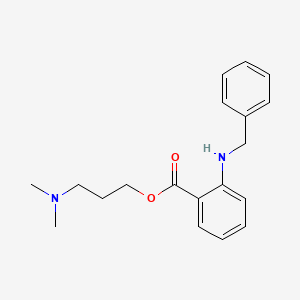

3-(Dimethylamino)propyl 2-(benzylamino)benzoate (CAS: Not explicitly provided; see synonyms in ), also referred to as Benzydamine Hydrochloride Impurity A , is a benzoate ester derivative featuring a dimethylamino-propyl chain and a benzylamino substituent. Its molecular formula is C₁₉H₂₄N₂O₂, with a molecular weight of 312.41 g/mol . The compound’s structure includes a benzylamino group at the 2-position of the benzoate ring and a dimethylamino-propyl ester group at the 3-position (SMILES: CN(C)CCCOC(=O)c1ccccc1NCc2ccccc2) .

This compound is categorized as a degradation product of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine Hydrochloride, making it critical in pharmaceutical impurity profiling and stability studies .

Properties

IUPAC Name |

3-(dimethylamino)propyl 2-(benzylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPAAZYZSFTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87453-76-7 | |

| Record name | 3-Dimethylaminopropyl-2-benzylaminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR9SQ56TGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Reagents

The esterification proceeds via activation of the carboxylic acid group in 2-(benzylamino)benzoic acid. Common activation methods include:

-

Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP): DCC acts as a coupling agent, converting the carboxylic acid into an active intermediate (O-acylisourea), which reacts with the alcohol (3-(dimethylamino)propanol) to form the ester. DMAP serves as a nucleophilic catalyst, accelerating the reaction.

-

Acyl Chloride Intermediate: Conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This method, though efficient, requires stringent moisture control and may pose safety risks due to SOCl₂’s corrosive nature.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both carboxylic acid and alcohol reactants while stabilizing intermediates. For instance, the use of THF in analogous ester syntheses has demonstrated yields exceeding 90% under reflux conditions.

Temperature and Time

Optimal temperatures range from 0°C to room temperature to prevent side reactions such as decomposition of the benzylamino moiety. Reaction times vary between 3–20 hours, depending on the activation method. For example, DCC/DMAP-mediated reactions typically conclude within 12 hours at 25°C.

Purification and Characterization

Post-Reaction Workup

Post-synthesis, the crude product is purified via:

-

Distillation: Effective for volatile byproducts and excess alcohol.

-

Column Chromatography: Employed to isolate the ester from unreacted starting materials and coupling agents. Silica gel with gradient elution (hexane/ethyl acetate) is commonly used.

-

Recrystallization: Suitable for solid products, utilizing solvents like ethanol or acetonitrile.

Analytical Validation

Purity and structural confirmation are ensured through:

-

Gas Chromatography (GC) or Thin-Layer Chromatography (TLC): Monitors reaction progress.

-

Nuclear Magnetic Resonance (NMR): Confirms the presence of characteristic peaks for the benzylamino (δ 7.2–7.4 ppm) and dimethylamino (δ 2.2–2.4 ppm) groups.

-

High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (312.413 g/mol).

Comparative Analysis of Synthetic Approaches

Industrial Scalability and Environmental Considerations

The DCC/DMAP method, while efficient on a laboratory scale, faces challenges in industrial settings due to the high cost and toxicity of coupling agents. Alternative green chemistry approaches, such as enzymatic esterification or recyclable catalysts, are emerging but remain understudied for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 2-(benzylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates

Scientific Research Applications

Analytical Chemistry

3-(Dimethylamino)propyl 2-(benzylamino)benzoate is frequently employed as a reference standard in analytical chemistry. It serves as a calibration standard for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. Its consistent properties allow for the validation of analytical methods, ensuring accuracy and reliability in experimental results.

Pharmacological Studies

The compound is under investigation for its potential pharmacological activities, particularly its anti-inflammatory and analgesic properties. Studies have indicated that it may interact with specific receptors involved in pain pathways, making it a candidate for the development of new therapeutic agents aimed at treating conditions such as arthritis and other inflammatory disorders .

Drug Development

In the pharmaceutical industry, this compound is being explored for its role in drug formulation and delivery systems. Its ability to modulate biological activity makes it a promising candidate for enhancing the efficacy of existing drugs or developing novel therapeutic formulations .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anti-inflammatory Activity : Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines, providing insights into its mechanism of action in reducing inflammation .

- Analgesic Properties : A study demonstrated that certain analogs exhibited significant analgesic effects in animal models, suggesting potential applications in pain management therapies.

- Drug Delivery Systems : Investigations into its use in nanoparticle formulations have shown improved bioavailability and targeted delivery of therapeutic agents, enhancing treatment outcomes for various diseases .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 2-(benzylamino)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

(a) Benzylamino vs. Methyl/Amino Groups

This may enhance binding affinity in biological systems or reduce volatility.

(b) Ester Chain Modifications

Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate due to its electron-donating dimethylamino group at the 4-position . By analogy, the dimethylamino-propyl chain in the target compound likely enhances solubility in polar solvents and influences metabolic stability.

(c) Heterocyclic Derivatives

Compounds like 14 and 15 (Table 1) incorporate pyrazole rings and dual dimethylamino-propyl chains, achieving molecular weights >400 g/mol . These structural complexities may improve selectivity in amyloidogenic pathway modulation but reduce synthetic yields (82–90% vs. simpler esters) .

Pharmacological and Industrial Relevance

- Impurity Profiling : The target compound’s role as a degradation product underscores its importance in pharmaceutical quality control .

- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin conversion rates, highlighting the benzoate scaffold’s versatility .

- Drug Discovery: Pyrazole-based dimethylamino-propyl compounds show promise in amyloidogenic disease research, though their larger size may limit bioavailability .

Biological Activity

3-(Dimethylamino)propyl 2-(benzylamino)benzoate, with the molecular formula C19H24N2O2, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- CAS Number : 87453-76-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development.

- Analgesic Effects : It shows promise in pain relief applications, with mechanisms that may involve modulation of pain pathways .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Receptor Binding : Interaction with specific receptors involved in pain and inflammation modulation.

- Enzyme Inhibition : Potential inhibition of enzymes that contribute to inflammatory processes, akin to other NSAIDs.

Table 1: Summary of Biological Activities

Case Study Insights

A recent study evaluated the compound's anti-inflammatory effects in a rodent model. It demonstrated significant reductions in edema and pain responses compared to controls, suggesting a robust analgesic effect. Additionally, molecular docking studies indicated favorable interactions with COX enzymes, supporting its role as an NSAID candidate .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Benzydamine Hydrochloride | High | Analgesic and anti-inflammatory |

| 2-[(Phenylmethyl)amino]benzoic acid | Moderate | Similar analgesic properties |

This compound is unique due to its specific combination of functional groups that may enhance its bioactivity compared to similar compounds. Its versatility in chemical reactions also makes it a valuable compound for further research into drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)propyl 2-(benzylamino)benzoate, and how can experimental design minimize side reactions?

- Methodological Answer : Use fractional factorial design (FFD) to systematically screen reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, prioritize amine coupling efficiency by testing dimethylamino-propyl derivatives under varying catalytic conditions (e.g., palladium-mediated vs. organocatalytic routes). Statistical optimization via response surface methodology (RSM) can identify critical parameters to reduce byproducts like unreacted benzoate intermediates .

Q. How can researchers characterize the compound’s stability under different pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Design experiments across pH 3–10 and temperatures 25–60°C, monitoring degradation products (e.g., hydrolysis of the ester bond or benzylamine dissociation). Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. What analytical techniques are most effective for verifying the purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation with differential scanning calorimetry (DSC) to detect polymorphic impurities. Validate purity thresholds (>98%) via reverse-phase HPLC with diode-array detection (DAD), referencing retention times against synthesized standards .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s reaction mechanisms?

- Methodological Answer : Deploy quantum mechanical calculations (e.g., density functional theory, DFT) to map potential energy surfaces for key reactions, such as ester hydrolysis or benzylamino group substitution. Compare computed activation energies with experimental kinetic data to identify discrepancies. Use molecular dynamics (MD) simulations to model solvent effects and refine mechanistic hypotheses .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for pharmacological studies?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progression in real time. Apply design of experiments (DoE) principles to isolate critical process parameters (CPPs) affecting variability (e.g., mixing efficiency, reagent purity). Validate reproducibility across ≥3 independent batches using multivariate statistical analysis (e.g., principal component analysis, PCA) .

Q. How can researchers elucidate the compound’s interactions with biological membranes using advanced spectroscopic methods?

- Methodological Answer : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding affinity to lipid bilayers. Use solid-state NMR to study molecular orientation within membrane models (e.g., DMPC/DMPG vesicles). Cross-validate findings with molecular docking simulations to predict binding sites and thermodynamic parameters .

Q. What experimental frameworks address contradictory solubility data in polar vs. non-polar solvents?

- Methodological Answer : Conduct a solvent screening study using the Hansen solubility parameters (HSPs) to categorize solvent compatibility. Validate results via cloud-point titration and dynamic light scattering (DLS) to assess aggregation behavior. For polar solvents (e.g., DMSO), correlate solubility with hydrogen-bonding capacity using COSMO-RS computational models .

Q. How can researchers integrate this compound into multi-step catalytic cycles for sustainable chemistry applications?

- Methodological Answer : Design tandem catalysis experiments where the compound acts as a ligand or intermediate. For example, test its role in palladium-catalyzed cross-coupling reactions, monitoring turnover frequency (TOF) via gas chromatography (GC). Optimize catalytic efficiency using a Box-Behnken design to balance ligand loading, temperature, and substrate scope .

Key Considerations for Methodological Rigor

- Theoretical Frameworks : Align experimental designs with reaction mechanism hypotheses (e.g., Curtin-Hammett principle for kinetic control) to ensure academic validity .

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) to maintain traceability and prevent data breaches, as recommended in chemical software best practices .

- Cross-Disciplinary Validation : Collaborate with computational chemists and material scientists to reconcile experimental and theoretical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.